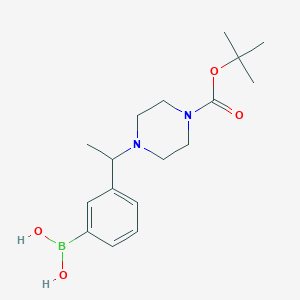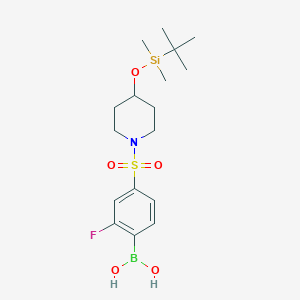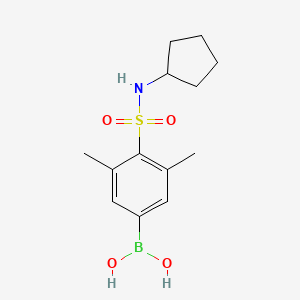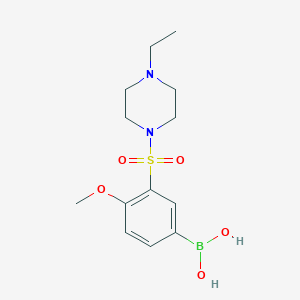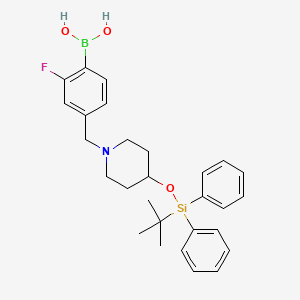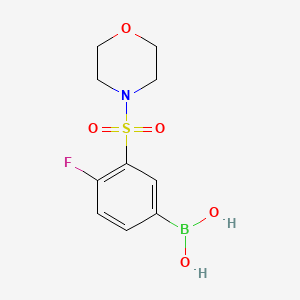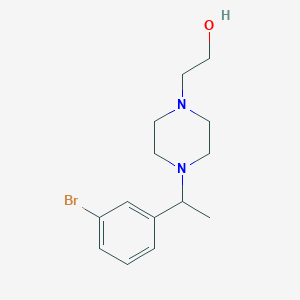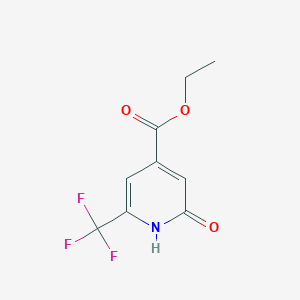
2,2-Diéthoxyéthane-1-sulfonate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,2-diethoxyethane-1-sulfonate is a sulfonate compound known for its unique chemical structure and biological activity. It is commonly used as a surfactant and emulsifier in various industrial applications, including pharmaceuticals, cosmetics, and food products. Its intriguing properties make it an ideal candidate for scientific research and industrial applications.
Applications De Recherche Scientifique
Sodium 2,2-diethoxyethane-1-sulfonate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a surfactant in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and food products as an emulsifier and surfactant.
Safety and Hazards
Orientations Futures
Sodium sulfinates, including Sodium 2,2-diethoxyethane-1-sulfonate, have shown promise in various applications, including the synthesis of organosulfur compounds . They have also been used in site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis . These areas could provide future directions for research and application of Sodium 2,2-diethoxyethane-1-sulfonate.
Mécanisme D'action
Target of Action
Sodium 2,2-diethoxyethane-1-sulfonate is a sulfonate compound that has gained significant attention in scientific research due to its unique chemical structure and biological activity. It is commonly used as a surfactant and emulsifier in various industrial applications, including pharmaceuticals, cosmetics, and food products. The primary targets of Sodium 2,2-diethoxyethane-1-sulfonate are the hydrophobic compounds like oil and grease .
Mode of Action
Sodium 2,2-diethoxyethane-1-sulfonate, like other surfactants, works because it is amphiphilic: partly hydrophilic (polar) and partly hydrophobic (non-polar) . Its dual nature facilitates the mixture of hydrophobic compounds (like oil and grease) with water . This interaction with its targets results in the formation of micelles, which encapsulate the hydrophobic compounds, allowing them to be washed away with water.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 2,2-diethoxyethane-1-sulfonate. Factors such as temperature, pH, and the presence of other chemicals can affect its surfactant properties. For instance, in hard water, which contains high levels of calcium and other ions, the effectiveness of Sodium 2,2-diethoxyethane-1-sulfonate may be reduced .
Analyse Biochimique
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 2,2-diethoxyethane-1-sulfonate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that sodium 2,2-diethoxyethane-1-sulfonate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to sodium 2,2-diethoxyethane-1-sulfonate can result in alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of sodium 2,2-diethoxyethane-1-sulfonate vary with different dosages in animal models. At low doses, the compound can enhance cellular function and metabolism, while at high doses, it can exhibit toxic or adverse effects. For instance, high doses of sodium 2,2-diethoxyethane-1-sulfonate can lead to cellular toxicity, manifesting as oxidative stress and apoptosis. Threshold effects are also observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
Sodium 2,2-diethoxyethane-1-sulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can be metabolized by sulfonate-specific enzymes, leading to the production of sulfite and other metabolites. These metabolic pathways are essential for the compound’s biological activity and its effects on cellular metabolism. Sodium 2,2-diethoxyethane-1-sulfonate can also influence the levels of key metabolites, such as ATP and NADH, by modulating enzyme activity and metabolic flux .
Transport and Distribution
The transport and distribution of sodium 2,2-diethoxyethane-1-sulfonate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, sodium 2,2-diethoxyethane-1-sulfonate can be transported across cell membranes by sulfonate transporters, facilitating its distribution within the cell. The compound’s localization can also be influenced by its binding to specific proteins, which can affect its activity and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2,2-diethoxyethane-1-sulfonate, involves the reaction of sulfonic acids with sodium hydroxide. This process typically requires mild reaction conditions and readily available reagents .
Industrial Production Methods: Industrial production of sodium 2,2-diethoxyethane-1-sulfonate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2,2-diethoxyethane-1-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its sulfonate group, which is highly reactive under specific conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium cyanide.
Major Products: The major products formed from these reactions include sulfonic acids, sulfonamides, and sulfones, depending on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
- Sodium methanesulfonate
- Sodium ethanesulfonate
- Sodium propanesulfonate
Comparison: Sodium 2,2-diethoxyethane-1-sulfonate is unique due to its diethoxyethane moiety, which imparts distinct chemical and physical properties compared to other sulfonates. This structural difference enhances its solubility and reactivity, making it more versatile in various applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Sodium 2,2-diethoxyethane-1-sulfonate can be achieved through the sulfonation of 2,2-diethoxyethane with sulfur trioxide followed by neutralization with sodium hydroxide.", "Starting Materials": [ "2,2-diethoxyethane", "Sulfur trioxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Sulfonation of 2,2-diethoxyethane with sulfur trioxide in the presence of a catalyst such as sulfuric acid to form 2,2-diethoxyethane-1-sulfonic acid.", "Step 2: Neutralization of 2,2-diethoxyethane-1-sulfonic acid with sodium hydroxide to form Sodium 2,2-diethoxyethane-1-sulfonate.", "Step 3: Isolation and purification of the product by filtration and washing with water." ] } | |
Numéro CAS |
1929606-73-4 |
Formule moléculaire |
C6H14NaO5S |
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
sodium;2,2-diethoxyethanesulfonate |
InChI |
InChI=1S/C6H14O5S.Na/c1-3-10-6(11-4-2)5-12(7,8)9;/h6H,3-5H2,1-2H3,(H,7,8,9); |
Clé InChI |
JQEFBUVACAVYKM-UHFFFAOYSA-N |
SMILES |
CCOC(CS(=O)(=O)[O-])OCC.[Na+] |
SMILES canonique |
CCOC(CS(=O)(=O)O)OCC.[Na] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



